Home > Products > Screening Compounds P14801 > (S,R,S)-Ahpc-C4-NH2
(S,R,S)-Ahpc-C4-NH2 - 2138439-53-7

(S,R,S)-Ahpc-C4-NH2

Catalog Number: EVT-3252564
CAS Number: 2138439-53-7
Molecular Formula: C27H39N5O4S
Molecular Weight: 529.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(S,R,S)-Ahpc-C4-NH2 belongs to the class of small molecules known as E3 ligase ligands and is specifically classified as a PROTAC (PROteolysis TArgeting Chimeras) linker. PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to promote the degradation of target proteins, presenting a novel approach in drug discovery and development .

Synthesis Analysis

The synthesis of (S,R,S)-Ahpc-C4-NH2 typically involves several key steps to ensure the correct stereochemistry and functionalization:

  1. Chiral Catalysis: The use of chiral catalysts is crucial for inducing the desired stereochemistry during the synthesis process.
  2. Protecting Groups: Protecting groups may be employed to shield reactive sites on the molecule during various synthetic steps, preventing unwanted reactions.
  3. Purification Techniques: After synthesis, chromatographic methods are commonly used to isolate and purify the desired enantiomer from any byproducts or unreacted materials.
  4. Industrial Production: In an industrial setting, large-scale reactions may be conducted using batch reactors or continuous flow reactors to optimize yield and purity under controlled conditions .
Molecular Structure Analysis

The molecular structure of (S,R,S)-Ahpc-C4-NH2 features multiple functional groups that contribute to its biological activity:

  • Chiral Centers: The compound has several stereogenic centers that define its chirality, which is critical for its interaction with biological targets.
  • Functional Groups: The presence of amine groups and thiazole moieties enhances its binding affinity to the VHL protein.
  • Linker Structure: The four-carbon alkane linker connects the VHL ligand to other components in PROTAC applications, facilitating effective protein targeting .

Structural Data

The three-dimensional conformation of (S,R,S)-Ahpc-C4-NH2 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insight into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

(S,R,S)-Ahpc-C4-NH2 can participate in various chemical reactions, including:

  1. Oxidation Reactions: It can react with oxidizing agents to form oxidized derivatives, which may enhance or alter its biological properties.
  2. Reduction Reactions: Similarly, reduction reactions can introduce different functional states into the molecule.
  3. Substitution Reactions: Nucleophilic or electrophilic substitution reactions allow for the introduction of diverse functional groups, expanding its utility in chemical synthesis .

These reactions are essential for modifying the compound for specific applications in drug development and research.

Mechanism of Action

(S,R,S)-Ahpc-C4-NH2 primarily acts as a ligand for the VHL E3 ubiquitin ligase.

Target of Action

The compound binds specifically to the VHL protein, which plays a crucial role in tagging target proteins for degradation via ubiquitination.

Mode of Action

Upon binding, (S,R,S)-Ahpc-C4-NH2 facilitates the recognition of target proteins by VHL, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is particularly valuable for targeting "undruggable" proteins involved in various diseases .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the ubiquitin-proteasome system, which is vital for maintaining cellular homeostasis by regulating protein levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S,R,S)-Ahpc-C4-NH2 include:

These properties are critical for its handling and application in laboratory settings .

Applications

(S,R,S)-Ahpc-C4-NH2 has diverse applications across several scientific fields:

  1. Chemical Research: It serves as a chiral building block in synthesizing complex molecules.
  2. Biological Studies: Researchers investigate its interactions with various biological molecules to understand its effects on cellular processes.
  3. Medicinal Chemistry: The compound is explored for potential therapeutic applications, particularly in developing drugs targeting specific proteins involved in disease pathways.
  4. Industrial Use: It finds utility in producing specialty chemicals and materials due to its unique structural features .
Introduction to Targeted Protein Degradation (TPD) Therapeutics

Targeted Protein Degradation (TPD) represents a transformative approach in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven catalytic elimination of disease-causing proteins. This paradigm leverages cellular proteolytic machinery—primarily the ubiquitin-proteasome system (UPS) and lysosomal pathways—to achieve precise degradation of specific proteins. Unlike small-molecule inhibitors that merely block protein activity, TPD agents like PROteolysis-TArgeting Chimeras (PROTACs) facilitate complete removal of target proteins, offering advantages for "undruggable" targets lacking defined active sites and overcoming drug resistance mechanisms [1] [5].

Ubiquitin-Proteasome System (UPS) in Targeted Degradation

The UPS is a highly regulated enzymatic cascade responsible for intracellular protein homeostasis. Its core components include:

  • E1 Ubiquitin-Activating Enzymes: Initiate ubiquitin transfer through ATP-dependent activation.
  • E2 Ubiquitin-Conjugating Enzymes: Accept activated ubiquitin from E1.
  • E3 Ubiquitin Ligases: Determine substrate specificity by recruiting target proteins and facilitating ubiquitin transfer from E2. Over 600 E3 ligases exist in humans, though fewer than 2% have been exploited therapeutically [1] [7].

Table 1: Key UPS Components in TPD

ComponentFunctionRelevance to TPD
E1 EnzymesUbiquitin activationNot targetable; initiates ubiquitin cascade
E2 EnzymesUbiquitin conjugationLimited specificity; rarely targeted
E3 LigasesSubstrate recognitionPrimary TPD targets (e.g., VHL, CRBN)
26S ProteasomeUbiquitinated protein degradationExecutes final proteolysis

Ubiquitination involves covalent attachment of polyubiquitin chains (typically K48-linked) to lysine residues of substrates, marking them for degradation by the 26S proteasome—a multi-subunit protease complex [2] [9]. This hierarchical system enables PROTACs to hijack E3 ligases for targeted ubiquitination of disease-relevant proteins, followed by proteasomal recycling of both ubiquitin and the PROTAC molecule [5] [10].

Role of E3 Ubiquitin Ligase Recruiters in PROTAC Design

E3 ligases serve as the linchpin in PROTAC efficacy, with their tissue distribution, subcellular localization, and substrate recruitment mechanisms dictating degradation profiles. Key considerations include:

  • Ligand Availability: Small-molecule E3 binders are essential for PROTAC design. Only VHL, CRBN, IAPs, and MDM2 currently possess validated ligands [3] [7].
  • Expression Patterns: Tissue-specific E3 expression (e.g., low VHL in platelets) minimizes on-target toxicity [7].
  • Ternary Complex Stability: Efficient degradation requires optimal protein-protein interactions (PPIs) between the E3 ligase and the target protein within the PROTAC-induced complex [10].

Table 2: Clinically Exploited E3 Ligases in PROTACs

E3 LigaseLigandClinical StageKey Features
VHL(S,R,S)-AHPC derivativesPhase I/II (e.g., KT-253)Hypoxia pathway regulation; cytosolic/nuclear localization
CRBNThalidomide analogsPhase II/III (e.g., ARV-110)Immunomodulatory activity; broad substrate range
MDM2Nutlin-3 derivativesPreclinical/Phase Ip53 regulator; tumor-selective degradation
IAPsBestatin/LCL-161PreclinicalApoptosis regulation; "SNIPER" degraders

VHL (Von Hippel-Lindau) emerges as a particularly versatile recruiter due to its ubiquitous expression and well-characterized interaction with hydroxylated HIF-1α. PROTACs incorporating VHL ligands demonstrate enhanced degradation kinetics and selectivity for targets like BRD4 and ERRα [1] [3] [10].

(S,R,S)-AHPC-C4-NH2 as a VHL-Targeting Ligand-Linker Conjugate

(S,R,S)-AHPC-C4-NH2 (chemical synonyms: VH032-C4-NH2; PROTAC linker 5) is a specialized ligand-linker conjugate designed for VHL-directed PROTACs. Its structure comprises:

  • VHL-Binding Domain: Derived from (S,R,S)-AHPC, a stereospecific analog of VH032. This moiety mimics the hydroxyproline residue of HIF-1α, engaging key residues (Ser111, His115) in VHL's hydrophobic binding pocket with nanomolar affinity (Kd ~50-100 nM) [3] [8].
  • Linker Architecture: A linear 4-carbon alkane chain (C4) terminating in a primary amine (–NH₂). This configuration balances flexibility and rigidity while providing a conjugation handle for target protein ligands [4] [8].

Table 3: Chemical Profile of (S,R,S)-AHPC-C4-NH2

PropertyValueSignificance
Chemical FormulaC₂₇H₄₀ClN₅O₄SHydrochloride salt enhances solubility
Molecular Weight566.16 DaOptimal for cell permeability
CAS Registry2245697-83-8Unique identifier
Purity≥95%Suitable for biochemical studies
Solubility≥50 mg/mL in H₂OFacilitates in vitro assays

The rational design of this conjugate stems from structure-activity relationship (SAR) studies of VHL inhibitors. Initial peptidic ligands (e.g., ALAPYIP) suffered poor cell permeability. Optimization yielded VH032—a peptidomimetic with improved bioavailability—further refined via capping group modifications (e.g., fluoro-/cyano-cyclopropyl) to generate the (S,R,S)-AHPC scaffold [3] [10]. The C4 linker length was empirically determined to minimize steric hindrance in ternary complex formation while enabling efficient ubiquitin transfer to diverse targets like EED (Embryonic Ectoderm Development) protein [4] [8].

In PROTAC synthesis, the primary amine of (S,R,S)-AHPC-C4-NH2 enables coupling to carboxylic acid-containing target ligands via amide bond formation or to electrophiles via nucleophilic substitution. This modularity underpins its utility in degrading structurally diverse proteins, exemplified by its incorporation into EED-targeted PROTACs that degrade polycomb repressive complex 2 (PRC2) components [8].

Properties

CAS Number

2138439-53-7

Product Name

(S,R,S)-Ahpc-C4-NH2

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C27H39N5O4S

Molecular Weight

529.7

InChI

InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1

InChI Key

BJFSHNWASBGXMS-ZFGGDYGUSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.